![molecular formula C12H10ClNOS B1272452 {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-34-6](/img/structure/B1272452.png)
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the molecular formula C12H10ClNOS . It is a white crystalline solid and is widely used in scientific research.
Molecular Structure Analysis
The molecular structure of “{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol” is represented by the formula C12H10ClNOS . The compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Physical And Chemical Properties Analysis
“{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol” is a solid at room temperature . Its molecular weight is 251.73 g/mol . The compound’s properties would be influenced by its molecular structure and the types of bonds present .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Tubercular Evaluation : A study by Manikannan et al. (2010) focused on synthesizing highly substituted pyridine derivatives for anti-tubercular evaluation. Among these, a compound closely related to "{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol" showed significant inhibition of Mycobacterium tuberculosis (Manikannan et al., 2010).
Transparent Aromatic Polyimides with High Refractive Index : Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices using derivatives of "{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol". These compounds showed good thermomechanical stabilities, making them potential materials for optical applications (Tapaswi et al., 2015).
Chemical Structure and Network Formation : Lennartson and McKenzie (2011) studied the crystalline structure of a compound related to "{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol", noting its unique three-dimensional network structure formed through specific interactions (Lennartson & McKenzie, 2011).
Synthesis of Thienopyridines : Kobayashi et al. (2013) developed a method for synthesizing 3-aryl-2-sulfanylthienopyridines, which are closely related to "{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol". This synthesis could be useful in creating compounds with potential pharmacological applications (Kobayashi et al., 2013).
Vibrational Spectroscopic Signatures : Jenepha Mary et al. (2022) characterized a molecule similar to "{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol" using vibrational spectroscopy. This study provides insight into the molecular structure and interactions of such compounds (Jenepha Mary et al., 2022).
Synthesis and Characterization of Oxadiazole Derivatives : A study by Aziz-Ur-Rehman et al. (2020) synthesized and evaluated oxadiazole derivatives related to "{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol" for antibacterial, hemolytic, and thrombolytic activities. These compounds showed promising results in these fields (Aziz-Ur-Rehman et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJRUHFQCBPDMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377142 |
Source


|
| Record name | {2-[(2-chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
CAS RN |
338982-34-6 |
Source


|
| Record name | {2-[(2-chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


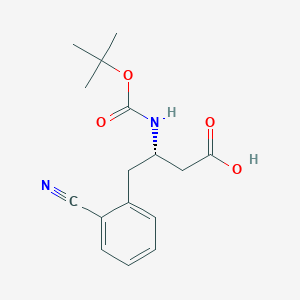
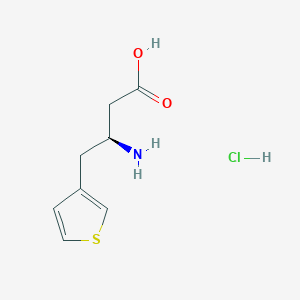
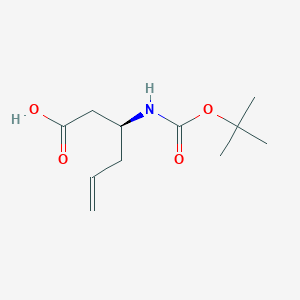
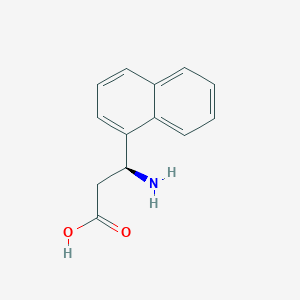
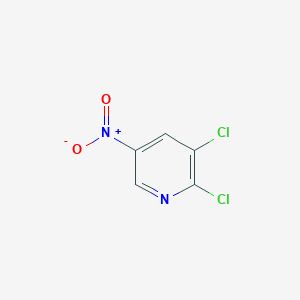
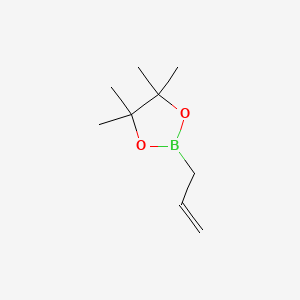
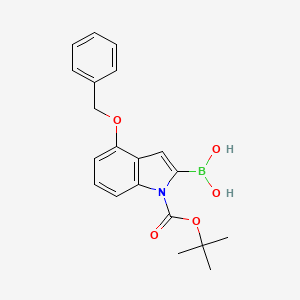

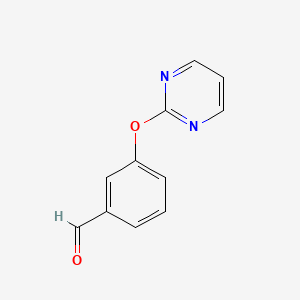
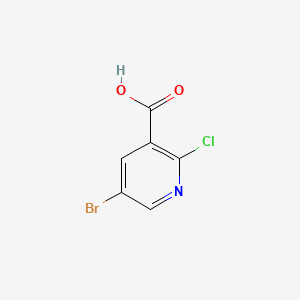
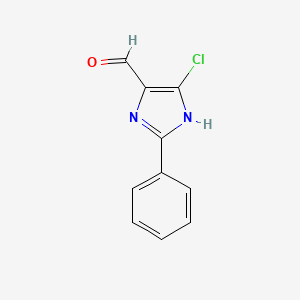
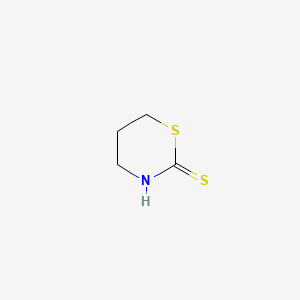
![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)